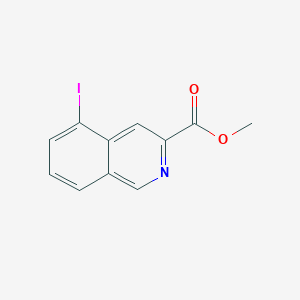

Methyl 5-iodoisoquinoline-3-carboxylate

Description

Overview of Isoquinoline (B145761) Carboxylates as a Class of Heterocyclic Compounds in Academic Inquiry

Isoquinoline carboxylates are a significant class of N-heterocyclic compounds that have garnered substantial interest within the scientific community. nih.gov The core of these molecules is the isoquinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org The presence of a carboxylate group (-COOR) attached to this scaffold imparts unique chemical properties and provides a handle for further synthetic modifications.

In academic and industrial research, isoquinoline and its derivatives are recognized as "privileged structures" due to their prevalence in a vast number of natural products and pharmacologically active molecules. nih.govacs.org The isoquinoline nucleus is found in numerous alkaloids, including papaverine (B1678415) and morphine. wikipedia.orgthieme-connect.de The incorporation of a carboxylate functional group, particularly at various positions on the isoquinoline ring, allows for the modulation of the molecule's electronic and steric properties, which can influence its biological activity and chemical reactivity.

Isoquinoline carboxylates serve as versatile building blocks in organic synthesis. The carboxylate group can be transformed into a variety of other functional groups, such as amides, alcohols, and aldehydes, enabling the construction of complex molecular architectures. This versatility has led to their use in the development of novel therapeutic agents, with research exploring their potential in areas such as oncology and infectious diseases. nih.gov The study of isoquinoline carboxylates continues to be an active area of investigation, driven by the quest for new synthetic methodologies and the discovery of molecules with novel biological activities. nih.gov

Historical Context and Evolution of Research on Substituted Isoquinolines

The history of isoquinoline chemistry dates back to 1885 when isoquinoline was first isolated from coal tar. wikipedia.org Early research focused on the isolation and structural elucidation of naturally occurring isoquinoline alkaloids. The development of synthetic methods to construct the isoquinoline ring system, such as the Bischler–Napieralski and Pictet–Spengler reactions, marked a significant milestone, allowing for the laboratory synthesis of these and other related compounds. wikipedia.orgacs.org

Over the decades, research has evolved from the study of the parent isoquinoline molecule to the exploration of a vast array of substituted derivatives. nih.gov The introduction of various substituents at different positions of the isoquinoline nucleus has been a key strategy to create a diverse library of compounds with a wide range of physical, chemical, and biological properties. harvard.edu This has been driven by the desire to understand structure-activity relationships and to develop molecules with specific functions.

Modern synthetic chemistry has seen a surge in the development of more efficient and versatile methods for the synthesis of substituted isoquinolines. organic-chemistry.org Transition-metal-catalyzed cross-coupling reactions, for instance, have become powerful tools for introducing a wide variety of substituents onto the isoquinoline scaffold with high regioselectivity. acs.org This has enabled the synthesis of highly functionalized isoquinolines that were previously difficult to access. The continuous development of novel synthetic strategies remains a vibrant area of research, facilitating the exploration of new chemical space and the discovery of innovative applications for substituted isoquinolines. nih.govacs.org

Rationale for the Specific Academic Investigation of Methyl 5-iodoisoquinoline-3-carboxylate

The specific academic interest in Methyl 5-iodoisoquinoline-3-carboxylate stems from the unique combination of its structural features: the isoquinoline core, an iodine substituent at the 5-position, and a methyl carboxylate group at the 3-position. Each of these components contributes to the molecule's potential as a valuable tool in chemical synthesis and medicinal chemistry research.

The isoquinoline-3-carboxylic acid moiety itself has been investigated as a pharmacophore in the design of anti-tumor agents. nih.gov The methyl ester form, as in Methyl 5-iodoisoquinoline-3-carboxylate, represents a synthetically versatile derivative. The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a point of attachment for building more complex molecules.

The presence of an iodine atom at the 5-position is of particular significance. Halogenated aromatic compounds, especially those containing iodine, are highly valuable substrates in modern organic synthesis. The carbon-iodine bond is relatively weak, making it a good leaving group in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide array of substituents at the 5-position, including alkyl, aryl, and amino groups, thus enabling the synthesis of a diverse library of novel isoquinoline derivatives.

The strategic placement of the iodo and carboxylate groups on the isoquinoline scaffold makes Methyl 5-iodoisoquinoline-3-carboxylate a highly attractive building block for combinatorial chemistry and the synthesis of targeted molecules for biological screening. The ability to selectively modify two different positions of the isoquinoline ring system offers a high degree of molecular diversity, which is a key aspect of modern drug discovery and materials science research.

Scope and Significance of Current Research Trajectories

Current research trajectories involving Methyl 5-iodoisoquinoline-3-carboxylate and related compounds are primarily focused on its application as a versatile synthetic intermediate. The molecule's utility as a building block for the construction of more complex, highly substituted isoquinoline derivatives is a central theme of ongoing investigations.

A significant area of research involves the use of the iodine substituent as a handle for post-synthetic modification. Researchers are likely exploring a variety of cross-coupling reactions to introduce diverse functionalities at the 5-position. These studies aim to generate libraries of novel isoquinoline compounds that can be screened for a range of biological activities. The development of efficient and selective methods for these transformations is also a key aspect of this research.

Furthermore, the methyl carboxylate group at the 3-position provides another avenue for synthetic diversification. Studies may involve the conversion of this ester into amides, hydrazides, or other functional groups to explore the impact of these modifications on the molecule's properties. The combination of modifications at both the 3- and 5-positions allows for the creation of a vast chemical space around the isoquinoline scaffold.

The ultimate significance of this research lies in the potential discovery of new molecules with valuable applications. By systematically exploring the chemical space accessible from Methyl 5-iodoisoquinoline-3-carboxylate, researchers aim to identify novel compounds with potential therapeutic properties, as well as new materials with interesting photophysical or electronic characteristics. The insights gained from these studies also contribute to a deeper understanding of the structure-property relationships of substituted isoquinolines, which can guide the design of future functional molecules.

Data Tables

Table 1: Properties of Isoquinoline

| Property | Value |

|---|---|

| Chemical Formula | C₉H₇N |

| Molar Mass | 129.162 g·mol⁻¹ |

| Appearance | Colorless oily liquid; hygroscopic platelets when solid |

| Density | 1.099 g/cm³ |

| Melting Point | 26–28 °C (79–82 °F; 299–301 K) |

| Boiling Point | 242 °C (468 °F; 515 K) |

| Acidity (pKa) | pKBH+ = 5.14 |

Data sourced from Wikipedia wikipedia.org

Table 2: Common Synthetic Reactions for Isoquinolines

| Reaction Name | Description |

|---|---|

| Bischler–Napieralski reaction | An β-phenylethylamine is acylated and cyclodehydrated by a Lewis acid. |

| Pictet–Spengler reaction | A variation of the Bischler–Napieralski reaction. |

| Pomeranz–Fritsch reaction | Uses a benzaldehyde (B42025) and aminoacetoaldehyde diethyl acetal (B89532) in an acid medium. |

Data sourced from Wikipedia and other academic sources wikipedia.orgacs.org

Structure

3D Structure

Properties

CAS No. |

1005029-80-0 |

|---|---|

Molecular Formula |

C11H8INO2 |

Molecular Weight |

313.09 g/mol |

IUPAC Name |

methyl 5-iodoisoquinoline-3-carboxylate |

InChI |

InChI=1S/C11H8INO2/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12/h2-6H,1H3 |

InChI Key |

ZPMMGANHQRMBKH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=C2C=CC=C(C2=C1)I |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Methyl 5 Iodoisoquinoline 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map the molecular framework and deduce the electronic environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. In the case of Methyl 5-iodoisoquinoline-3-carboxylate, the spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core and the protons of the methyl ester group.

The isoquinoline ring system contains five aromatic protons. The electron-withdrawing effects of the nitrogen atom, the ester group at the C3 position, and the iodine atom at the C5 position will significantly influence their chemical shifts, causing them to appear in the downfield region of the spectrum (typically δ 7.5-9.5 ppm). The proton at C1 is often the most deshielded due to its proximity to the heterocyclic nitrogen atom. The protons on the benzo-fused ring (H6, H7, H8) would exhibit splitting patterns (doublets and triplets) characteristic of a substituted benzene (B151609) ring. The proton at C4, adjacent to the ester group, would likely appear as a singlet. The methyl group of the ester function is expected to produce a sharp singlet further upfield, typically around δ 4.0 ppm.

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 5-iodoisoquinoline-3-carboxylate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H1 | 9.3 - 9.5 | s | - |

| H4 | 8.5 - 8.7 | s | - |

| H6 | 8.2 - 8.4 | d | 7.5 - 8.0 |

| H8 | 8.0 - 8.2 | d | 7.5 - 8.0 |

| H7 | 7.6 - 7.8 | t | 7.5 - 8.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. For Methyl 5-iodoisoquinoline-3-carboxylate, a total of 11 distinct signals are expected, corresponding to the 10 carbons of the isoquinoline ring and the methyl ester carbon, plus the carbonyl carbon.

The carbonyl carbon of the ester group will appear significantly downfield (δ 160-170 ppm). The aromatic carbons will resonate in the δ 120-155 ppm range. The carbon atom bearing the iodine (C5) will have its chemical shift influenced by the heavy atom effect, causing it to appear at a much higher field (further upfield, around δ 95-105 ppm) than would otherwise be expected for an aromatic carbon. The quaternary carbons (C3, C4a, C5, C8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The methyl ester carbon is expected in the upfield region of the spectrum (δ 50-55 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 5-iodoisoquinoline-3-carboxylate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 164 - 166 |

| C1 | 152 - 154 |

| C3 | 148 - 150 |

| C8a | 138 - 140 |

| C6 | 135 - 137 |

| C8 | 130 - 132 |

| C4a | 128 - 130 |

| C7 | 126 - 128 |

| C4 | 120 - 122 |

| C5 | 98 - 105 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would be expected to show a clear correlation pathway between the coupled protons on the benzene portion of the isoquinoline ring: H6, H7, and H8. This helps in the unambiguous assignment of these adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This allows for the definitive assignment of the ¹³C signals for all protonated carbons (C1, C4, C6, C7, C8, and the OCH₃ group) by linking them to their already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most informative 2D NMR experiments, as it reveals longer-range couplings between protons and carbons (typically over two to three bonds). Key expected correlations for confirming the structure of Methyl 5-iodoisoquinoline-3-carboxylate would include:

The methyl protons (OCH₃) showing a correlation to the ester carbonyl carbon (C=O).

The H1 proton showing correlations to C3 and C8a.

The H4 proton showing correlations to C3, C5, and C8a.

The H6 proton showing a correlation to C8 and C4a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum could reveal spatial relationships, such as a potential correlation between the H4 proton and the protons of the methyl ester group, which would help to define the preferred conformation of the ester substituent.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a very precise measurement of a molecule's mass, which can be used to determine its elemental composition. For Methyl 5-iodoisoquinoline-3-carboxylate (molecular formula C₁₁H₈INO₂), HRMS would be used to confirm this exact formula. The experimentally measured mass of the protonated molecule ([M+H]⁺) would be compared to the calculated theoretical mass.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Molecular Formula | Calculated Exact Mass |

|---|

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a synthesized compound. A sample of Methyl 5-iodoisoquinoline-3-carboxylate would be injected into the LC system, which separates the target compound from any impurities, starting materials, or by-products. As each component elutes from the chromatography column, it enters the mass spectrometer for detection. A pure sample would ideally show a single peak in the total ion chromatogram (TIC), and the mass spectrum corresponding to that peak would show the expected m/z for the target molecule. If impurities are present, they would appear as separate peaks with different retention times and m/z values, allowing for their identification and quantification.

Fragmentation Pathway Analysis

Mass spectrometry provides critical information regarding a molecule's mass and its fragmentation pattern upon ionization, which aids in structural elucidation. For Methyl 5-iodoisoquinoline-3-carboxylate (molar mass: 313.09 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a distinct molecular ion peak ([M]⁺•) at m/z 313. The subsequent fragmentation is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments.

The fragmentation pathway can be hypothesized based on the functional groups present: the isoquinoline core, the methyl ester group, and the iodine substituent. Common fragmentation patterns for esters involve the loss of the alkoxy group or the entire ester group. libretexts.orgmiamioh.edu Aromatic halides can lose the halogen atom, while the stable isoquinoline ring may undergo characteristic cleavages. nih.gov

Key fragmentation steps for Methyl 5-iodoisoquinoline-3-carboxylate would likely include:

Loss of the methoxy (B1213986) radical (•OCH₃): The molecular ion can undergo cleavage of the ester's O–CH₃ bond, leading to the formation of an acylium ion at m/z 282. This is a common pathway for methyl esters.

Loss of the carbomethoxy radical (•COOCH₃): Cleavage of the C–C bond between the isoquinoline ring and the ester group would result in a fragment at m/z 254.

Loss of an iodine atom (I•): The C–I bond can break, leading to the formation of a radical cation at m/z 186. This fragment, methyl isoquinoline-3-carboxylate, would be relatively stable.

Sequential fragmentation: The primary fragments can undergo further decomposition. For instance, the m/z 282 fragment could lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 254, corresponding to the 5-iodoisoquinoline (B1339040) cation.

These proposed pathways provide a framework for interpreting the mass spectrum of Methyl 5-iodoisoquinoline-3-carboxylate.

| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Neutral Loss | Formula of Neutral Loss |

|---|---|---|---|

| [C₁₁H₈INO₂]⁺• (Molecular Ion) | 313 | - | - |

| [C₁₀H₅INO]⁺ | 282 | •OCH₃ | CH₃O |

| [C₁₀H₅IN]⁺• | 254 | •COOCH₃ | C₂H₃O₂ |

| [C₁₁H₈NO₂]⁺ | 186 | I• | I |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Methyl 5-iodoisoquinoline-3-carboxylate is expected to display characteristic absorption bands corresponding to its constituent parts.

The key functional groups and their expected vibrational frequencies are:

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the isoquinoline ring typically appear in the region of 3100-3000 cm⁻¹.

Ester C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group in the methyl ester is expected around 1725-1710 cm⁻¹. acs.org This is one of the most prominent peaks in the spectrum.

Aromatic C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic isoquinoline ring system will produce a series of bands in the 1650-1450 cm⁻¹ region.

Ester C-O Stretch: The stretching vibrations of the C-O single bonds of the ester group will give rise to two bands, typically in the 1300-1100 cm⁻¹ range.

C-I Stretch: The vibration of the carbon-iodine bond is expected to appear in the fingerprint region of the spectrum, usually between 600-500 cm⁻¹. nih.gov

The precise positions of these bands can be influenced by the electronic effects of the substituents on the aromatic ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Ester C=O | Stretching | 1725 - 1710 | Strong |

| Aromatic C=C / C=N | Stretching | 1650 - 1450 | Medium to Strong |

| Ester C-O | Stretching | 1300 - 1100 | Strong |

| C-I | Stretching | 600 - 500 | Medium to Weak |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture Determination

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for Methyl 5-iodoisoquinoline-3-carboxylate are not publicly available, the technique would provide invaluable information about its molecular architecture.

A successful single-crystal X-ray diffraction analysis would reveal:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Crystal Packing: The arrangement of molecules within the crystal lattice, including information about intermolecular interactions such as π-π stacking between the isoquinoline rings, halogen bonding involving the iodine atom, and dipole-dipole interactions.

Stereochemistry: Unambiguous assignment of the compound's structure.

Crystallographic Parameters: The crystal system, space group, and unit cell dimensions that define the repeating unit of the crystal. For related isoquinoline derivatives, various crystal systems such as triclinic or monoclinic have been observed. nih.gov

The planarity of the isoquinoline ring system would be confirmed, and the orientation of the methyl carboxylate group relative to the ring could be determined.

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | Classification of the crystal based on its symmetry (e.g., Monoclinic, Triclinic). |

| Space Group | The specific symmetry group of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell that forms the crystal. |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| Bond Angles (°) | The angles formed by three connected atoms. |

| Intermolecular Interactions | Details on non-covalent forces (e.g., π-π stacking, halogen bonds) governing crystal packing. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like Methyl 5-iodoisoquinoline-3-carboxylate are expected to be strong absorbers in the UV region due to their conjugated π-electron systems. The spectrum typically arises from π→π* transitions within the isoquinoline ring.

The parent isoquinoline molecule exhibits characteristic absorption bands. The introduction of substituents—an electron-withdrawing methyl carboxylate group and a halogen (iodine)—will cause shifts in the absorption maxima (λmax) and changes in their intensities, known as bathochromic (red shift) or hypsochromic (blue shift) effects. Halogen substitution on aromatic rings can lead to shifts in the absorption wavelengths. mdpi.com Studies on other isoquinoline derivatives have noted absorption maxima in the 250-370 nm range. nih.govresearchgate.net

The UV-Vis spectrum of Methyl 5-iodoisoquinoline-3-carboxylate would likely display multiple bands corresponding to different π→π* transitions of the aromatic system. The exact λmax values would depend on the solvent used, as solvent polarity can influence the energy levels of the electronic states.

| Electronic Transition | Expected Wavelength Region (nm) | Description |

|---|---|---|

| π→π | ~220 - 280 | High-energy transitions within the aromatic π-system. |

| π→π | ~280 - 350 | Lower-energy transitions involving the extended conjugation of the isoquinoline ring. |

Computational Chemistry and Theoretical Investigations of Methyl 5 Iodoisoquinoline 3 Carboxylate

Density Functional Theory (DFT) Studies

DFT has become a standard tool for investigating the properties of organic molecules. For Methyl 5-iodoisoquinoline-3-carboxylate, such studies would provide fundamental insights into its molecular structure and behavior.

Geometry Optimization and Conformational Analysis

A primary step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. This process would calculate key bond lengths, bond angles, and dihedral angles for Methyl 5-iodoisoquinoline-3-carboxylate. Conformational analysis would also identify different stable spatial arrangements of the molecule, particularly concerning the orientation of the methyl carboxylate group relative to the isoquinoline (B145761) ring system. However, specific optimized structural parameters for this compound have not been reported in the literature.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are typically performed. These theoretical calculations can predict the molecule's infrared (IR) and Raman spectra. By correlating the calculated frequencies with experimentally recorded spectra, researchers can assign specific vibrational modes to the observed spectral bands, confirming the molecular structure. For Methyl 5-iodoisoquinoline-3-carboxylate, no such theoretical vibrational analysis or its correlation with experimental spectra has been published.

Electronic Structure Analysis and Quantum Chemical Descriptors

Analysis of a molecule's electronic structure is crucial for understanding its reactivity and potential applications.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory provides critical information about chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability. For Methyl 5-iodoisoquinoline-3-carboxylate, the specific energy values for the HOMO and LUMO orbitals and visualizations of their distribution across the molecular structure are not documented.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. An MEP map for Methyl 5-iodoisoquinoline-3-carboxylate would identify the likely sites for intermolecular interactions, but this analysis has not been reported.

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Quantum chemical descriptors are calculated to quantify a molecule's reactivity. Global descriptors, derived from HOMO and LUMO energies, include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy stabilization when a system acquires additional electronic charge.

Local reactivity descriptors, such as Fukui functions, would pinpoint the most reactive atoms within the molecule for nucleophilic, electrophilic, or radical attack. To date, these quantitative reactivity descriptors for Methyl 5-iodoisoquinoline-3-carboxylate have not been calculated and published.

Solvent Effects on Electronic Properties and Reactivity (Continuum Solvation Models)

The electronic properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate the effect of a solvent by representing it as a continuous dielectric medium. researchgate.net These models allow for the calculation of molecular properties, such as geometries, solvation energies, and electronic spectra, in different solvents. medjchem.com

A theoretical study on Methyl 5-iodoisoquinoline-3-carboxylate using continuum solvation models would provide valuable information on how its dipole moment, HOMO-LUMO energy gap, and reactivity indices change in solvents of varying polarity. For example, polar solvents might stabilize charged or highly polar transition states, thereby affecting reaction rates. Research on other quinoline (B57606) and quinoxalinone derivatives has shown that properties like electronic absorption spectra are sensitive to the solvent environment, and these changes can be accurately predicted using computational models. researchgate.netmedjchem.com

Table 3: Predicted Solvent Effects on the Dipole Moment and HOMO-LUMO Gap of a Generic Isoquinoline Carboxylate

| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1 | 2.5 | 4.8 |

| Toluene | 2.4 | 3.1 | 4.6 |

| Ethanol | 24.6 | 4.5 | 4.3 |

| Water | 78.4 | 5.2 | 4.1 |

This table presents hypothetical data to illustrate the expected trends.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the structural elucidation of novel compounds. Density Functional Theory (DFT) calculations are commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. tsijournals.comq-chem.com By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. tsijournals.com Similarly, by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), one can obtain the harmonic vibrational frequencies, which correspond to the peaks in an IR spectrum. q-chem.com

Although experimental and theoretical spectroscopic data for Methyl 5-iodoisoquinoline-3-carboxylate are not available, computational studies on similar quinoline and isoquinoline derivatives have demonstrated the accuracy of these predictive methods. tsijournals.commdpi.com Such calculations for Methyl 5-iodoisoquinoline-3-carboxylate would be invaluable for confirming its structure and for the interpretation of its experimental spectra.

Table 4: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for a Substituted Isoquinoline

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 152.1 | 151.8 |

| C3 | 145.3 | 144.9 |

| C4 | 120.7 | 121.0 |

| C5 | 130.5 | 130.2 |

| C8 | 128.9 | 128.6 |

This table is a hypothetical example to show the typical agreement between theoretical and experimental data.

Molecular Docking Simulations for in vitro Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or enzyme. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. researchgate.net The docking process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring them based on a force field that estimates the binding energy. nih.gov

While no molecular docking studies have been reported for Methyl 5-iodoisoquinoline-3-carboxylate, numerous studies have explored the interactions of other isoquinoline derivatives with various biological targets. nih.govresearchgate.net For instance, isoquinoline derivatives have been investigated as potential inhibitors of enzymes like leucine (B10760876) aminopeptidase. nih.gov A molecular docking study of Methyl 5-iodoisoquinoline-3-carboxylate against a relevant biological target could provide insights into its potential pharmacological activity and guide the design of future in vitro studies. The simulation could reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding affinity.

Table 5: Hypothetical Molecular Docking Results for Methyl 5-iodoisoquinoline-3-carboxylate with a Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | LYS72, GLU91, LEU148 |

| Types of Interactions | Hydrogen bond with LYS72, Hydrophobic interactions with LEU148 |

This table is a fictional representation of typical molecular docking output.

Chemical Reactivity and Derivatization Research of Methyl 5 Iodoisoquinoline 3 Carboxylate

Transformations of the Methyl Ester Group

The methyl ester at the C-3 position of the isoquinoline (B145761) ring is a key functional group that can be readily converted into other functionalities, such as carboxylic acids, amides, and alcohols. These transformations provide access to a wide array of derivatives with potential applications in medicinal chemistry and materials science.

The most fundamental transformation of the methyl ester is its hydrolysis to the corresponding carboxylic acid, 5-iodoisoquinoline-3-carboxylic acid. This reaction can be achieved under either basic or acidic conditions.

Base-catalyzed hydrolysis, often referred to as saponification, is typically performed using an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a protic solvent like methanol (B129727) or ethanol. google.comyoutube.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylate salt is then protonated in a subsequent acidic workup to yield the final carboxylic acid. mnstate.edu

Acid-catalyzed hydrolysis is an alternative method, typically employing a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in the presence of water. youtube.com This process involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. youtube.com The choice between acidic and basic conditions often depends on the stability of other functional groups present in the molecule.

Table 1: Representative Conditions for Ester Hydrolysis

| Condition Type | Typical Reagents | Solvent | General Outcome |

|---|---|---|---|

| Basic (Saponification) | NaOH, KOH, or LiOH | Methanol/Water, Ethanol/Water | Formation of carboxylate salt, followed by acid workup to yield carboxylic acid. |

| Acidic | HCl, H₂SO₄, H₂O | Dioxane, Water | Direct conversion to the carboxylic acid. |

The methyl ester can be converted into an amide, a crucial functional group in many biologically active molecules. This can be accomplished through direct aminolysis or, more commonly, via a two-step process involving hydrolysis to the carboxylic acid followed by a coupling reaction.

Direct aminolysis involves heating the ester with a primary or secondary amine, sometimes under high pressure. However, this method is often inefficient and lacks broad applicability. A more versatile and widely used approach is to first hydrolyze the ester to 5-iodoisoquinoline-3-carboxylic acid. The resulting acid is then activated with a coupling reagent and reacted with an amine to form the amide bond. researchgate.net Standard peptide coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine), are highly effective for this transformation. organic-chemistry.orgnih.gov This method proceeds under mild conditions and tolerates a wide range of functional groups on the amine coupling partner. nih.gov

The ester group can be reduced to a primary alcohol, yielding (5-iodoisoquinolin-3-yl)methanol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. libretexts.orgkhanacademy.org Lithium aluminum hydride (LiAlH₄) is the most common reagent used for this purpose, providing the desired alcohol in high yield after an aqueous workup. libretexts.orgkhanacademy.org

The resulting primary alcohol is a versatile intermediate that can undergo further modifications. For instance, it can be oxidized under controlled conditions to the corresponding aldehyde, 5-iodoisoquinoline-3-carbaldehyde, or further to the carboxylic acid. It can also be converted into other functional groups, such as halides or ethers, providing additional pathways for derivatization.

Reactivity of the Aryl Iodide Moiety

The iodine atom at the C-5 position is a key handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates in these transformations due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the metal catalyst.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The 5-iodo position of the isoquinoline core is an ideal site for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov This method is one of the most widely used for forming C(sp²)-C(sp²) bonds and would allow for the synthesis of 5-aryl or 5-vinylisoquinoline derivatives.

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the alkenylation of the isoquinoline core at the C-5 position.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org This allows for the introduction of an alkynyl group at the C-5 position, a valuable moiety for further functionalization.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orglibretexts.org It is a powerful method for synthesizing 5-aminoisoquinoline (B16527) derivatives, which are important substructures in many pharmaceutical compounds. organic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Position

| Reaction Name | Coupling Partner | Bond Formed | Product Type | Typical Catalytic System |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | C-C | 5-Aryl/Vinyl-isoquinoline | Pd(PPh₃)₄, K₂CO₃ |

| Heck | Alkene (H₂C=CHR) | C-C | 5-Alkenyl-isoquinoline | Pd(OAc)₂, PPh₃, Et₃N |

| Sonogashira | Terminal Alkyne (H-C≡CR) | C-C | 5-Alkynyl-isoquinoline | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | 5-Amino-isoquinoline | Pd₂(dba)₃, BINAP, NaOtBu |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org The reaction typically proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov For an SNAr reaction to be facile, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. dalalinstitute.com

In Methyl 5-iodoisoquinoline-3-carboxylate, the isoquinoline nitrogen atom does provide some electronic activation. However, the methyl ester group at the C-3 position is in a meta-relationship to the C-5 iodo leaving group and therefore offers minimal resonance stabilization to the Meisenheimer intermediate. Furthermore, iodide is generally a poorer leaving group than fluoride (B91410) in SNAr reactions because the C-F bond is more polarized, making the carbon atom more susceptible to initial nucleophilic attack. youtube.com Consequently, SNAr reactions at the C-5 position are expected to be challenging and would likely require harsh conditions or very powerful nucleophiles. An alternative pathway, the SRN1 (radical-nucleophilic aromatic substitution), may be possible under specific conditions that promote the formation of radical intermediates. wikipedia.org

Lithiation and Other Organometallic Transformations

There is a lack of specific research data on the lithiation and other organometallic transformations of Methyl 5-iodoisoquinoline-3-carboxylate. Generally, iodo-substituted aromatic and heteroaromatic compounds can undergo lithium-halogen exchange reactions to form highly reactive organolithium species. These intermediates are valuable in synthetic chemistry as they can react with a wide range of electrophiles to introduce new functional groups. However, studies detailing the specific conditions, yields, and subsequent reactions for Methyl 5-iodoisoquinoline-3-carboxylate have not been found.

Reactions Involving the Isoquinoline Nitrogen Atom

N-Alkylation and N-Acylation Reactions

Detailed research findings concerning the N-alkylation and N-acylation of Methyl 5-iodoisoquinoline-3-carboxylate are not described in the available literature. These reactions are common for nitrogen-containing heterocycles and are used to introduce alkyl or acyl groups onto the nitrogen atom, which can significantly alter the molecule's electronic properties and biological activity.

Quaternization and N-Oxidation Studies

Specific studies on the quaternization and N-oxidation of Methyl 5-iodoisoquinoline-3-carboxylate have not been identified. Quaternization involves the alkylation of the nitrogen atom to form a positively charged quaternary ammonium (B1175870) salt. N-oxidation involves the oxidation of the nitrogen atom to form an N-oxide, which can influence the reactivity of the isoquinoline ring.

Strategies for Enhancing Analytical Detection via Derivatization

The development of derivatization methods to improve the analytical detection of compounds is a crucial area of analytical chemistry. However, specific research into such strategies for Methyl 5-iodoisoquinoline-3-carboxylate is not documented.

Introduction of Ionizable Tags for Mass Spectrometry Signal Enhancement

There is no available research on the introduction of ionizable tags to Methyl 5-iodoisoquinoline-3-carboxylate to enhance its signal in mass spectrometry. This technique is often employed for molecules that exhibit poor ionization efficiency.

Chromatographic Derivatization Techniques

Information regarding the application of chromatographic derivatization techniques to improve the separation and detection of Methyl 5-iodoisoquinoline-3-carboxylate is not present in the scientific literature. Such techniques are used to modify the analyte to improve its chromatographic behavior and detectability.

Exploration of Biological Relevance and Mechanistic Studies in Vitro Focus

Design Principles for Isoquinoline-Based Chemical Probes and Ligands

The design of effective chemical probes and ligands based on the isoquinoline (B145761) scaffold, such as that in Methyl 5-iodoisoquinoline-3-carboxylate, is guided by several key principles. The isoquinoline core is considered an excellent template or starting point for building compound libraries due to its rigid structure and the presence of a nitrogen atom, which can participate in crucial hydrogen bonding interactions with biological targets. researchoutreach.org The inherent aromaticity of the system allows for π-stacking interactions, another vital component of ligand-protein binding.

Fragment-based drug discovery (FBDD) is a particularly relevant design strategy for this class of compounds. researchoutreach.org In this approach, small molecular fragments that bind to a target protein are identified and then grown or merged to create a more potent lead compound. The isoquinoline nucleus itself can be considered a core fragment, which can be chemically modified at multiple positions to explore the chemical space around a target's binding site. For instance, the substituents on Methyl 5-iodoisoquinoline-3-carboxylate—the iodine atom at position 5 and the methyl carboxylate group at position 3—are critical modifications that can be systematically altered to probe interactions and optimize binding affinity and selectivity.

Key principles for designing effective isoquinoline-based probes include:

Target Selectivity: The primary goal is to design a molecule that interacts with a specific biological target with high affinity, minimizing off-target effects. This is achieved by strategically modifying the isoquinoline scaffold to complement the unique topology and chemical environment of the target's active site. researchgate.net

Bioactivity and Affinity: The probe must retain or exhibit the desired biological activity (e.g., enzyme inhibition, receptor antagonism). High affinity is crucial for effective target engagement at low concentrations. researchgate.net

Cell Permeability and Solubility: For probes intended for use in cell-based assays, adequate cell permeability and aqueous solubility are essential for reaching the intracellular target. researchgate.net

Structural and Biological Compatibility: The introduction of functional groups or linkers (for affinity purification or fluorescence imaging) should not disrupt the binding of the core scaffold to its target. researchgate.net

Synthetic Accessibility: The design should allow for efficient chemical synthesis, enabling the generation of analogs for structure-activity relationship studies. researchoutreach.orgresearchgate.net

The use of the isoquinoline-3-carboxylic acid moiety as a pharmacophore has been identified as a useful strategy in the design of anti-tumor drugs, highlighting the importance of the carboxylate group at this specific position. nih.gov

In Vitro Biological Screening Methodologies for Isoquinoline Derivatives

A wide range of in vitro assays are employed to characterize the biological activity of isoquinoline derivatives. These methodologies are essential for identifying lead compounds, elucidating mechanisms of action, and establishing structure-activity relationships.

The isoquinoline scaffold is a common feature in many enzyme inhibitors, and various biochemical assays are used to quantify their inhibitory potency. researchgate.net

Kinase Inhibition Assays: Many isoquinoline derivatives have been evaluated as kinase inhibitors. researchoutreach.org These assays, such as the ADP-Glo™ kinase assay, measure the amount of ADP produced during the kinase reaction. The inhibitory activity of a compound is determined by its ability to reduce ADP formation, typically expressed as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity). mdpi.com For example, isoquinoline-tethered quinazoline (B50416) derivatives have been identified as potent inhibitors of HER2 kinase, a key target in breast cancer. nih.govrsc.org

Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Inhibition: IDO1 and TDO are important targets in cancer immunotherapy. The inhibitory activity of isoquinoline derivatives against these enzymes can be evaluated using enzymatic assays that measure the production of kynurenine (B1673888) from tryptophan. A recently developed isoquinoline derivative showed potent dual inhibition with IC50 values of 0.31 μM for IDO1 and 0.08 μM for TDO. nih.gov

Topoisomerase and DNA Gyrase Inhibition: Some isoquinoline-based compounds interfere with DNA replication by inhibiting bacterial DNA gyrase and topoisomerase IV or human Topoisomerase I. mdpi.comnih.gov The activity can be assessed using assays that measure the relaxation of supercoiled DNA. Lamellarin D, a pyrrolo[2,1-a]isoquinoline (B1256269) alkaloid, is a known potent Topoisomerase I inhibitor. nih.gov

Leucine (B10760876) Aminopeptidase (LAP) Inhibition: Dihydroisoquinoline derivatives have been studied for their ability to inhibit microsomal leucine aminopeptidase, with activity confirmed through in vitro enzymatic assays. nih.gov

Table 1: Examples of Enzyme Inhibition by Isoquinoline Derivatives

| Compound Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Isoquinoline Derivative (43b) | IDO1 | 0.31 µM | nih.gov |

| Isoquinoline Derivative (43b) | TDO | 0.08 µM | nih.gov |

| Isoquinoline-quinazoline (14a) | HER2 | 103 nM (cellular) | nih.gov |

| Dihydroisoquinoline (3b) | Leucine Aminopeptidase | Good Activity | nih.gov |

| Lamellarin D | Topoisomerase I | Potent Inhibitor | nih.gov |

Receptor binding assays are fundamental in pharmacology to determine the affinity of a ligand for a specific receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor. The test compound's ability to displace the radioligand is measured, and from this, the binding affinity (often expressed as a Ki or IC50 value) can be calculated. While specific data for Methyl 5-iodoisoquinoline-3-carboxylate on opioid receptors is not available, this methodology is broadly applicable. For instance, studies on other isoquinoline derivatives have successfully determined their binding affinities for melatonin (B1676174) receptors (MT1 and MT2), demonstrating that the isoquinoline scaffold can produce potent receptor ligands with nanomolar affinities. nih.govresearchgate.net

Cell-based assays are crucial for evaluating the effects of compounds in a more biologically relevant context.

In Vitro Cytotoxicity and Antiproliferative Activity: The most common method to assess the antiproliferative activity of isoquinoline derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govbrieflands.com This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. Compounds are tested against a panel of human cancer cell lines to determine their potency and selectivity. Numerous studies have demonstrated the cytotoxic effects of isoquinoline derivatives against various cancers, including leukemia, melanoma, lung, colon, ovarian, and breast cancer. nih.govnih.govmdpi.comnih.gov For example, certain phenylaminoisoquinolinequinones have shown potent antiproliferative activity against gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cell lines. nih.gov

Apoptosis Induction: To determine if cytotoxicity is mediated by programmed cell death, assays such as Hoechst staining or Annexin V/propidium iodide staining followed by flow cytometry are used. These methods can distinguish between viable, apoptotic, and necrotic cells. nih.gov

Inhibition of Cellular Invasion: The ability of a compound to inhibit cancer cell migration and invasion can be assessed using assays like the wound-healing or Transwell migration assay. semanticscholar.org In the wound-healing assay, a scratch is made in a confluent monolayer of cells, and the ability of the compound to prevent cells from migrating into the gap is monitored over time. semanticscholar.org

Table 2: Examples of Antiproliferative Activity of Isoquinoline Derivatives

| Compound Class | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Pyrrolo[1,2-a]quinoline (9a) | Broad panel of 60 lines | Potent Activity | mdpi.com |

| Isoquinoline Derivative (B01002) | SKOV3 (Ovarian) | 7.65 µg/mL | nih.gov |

| Isoquinoline Derivative (C26001) | SKOV3 (Ovarian) | 11.68 µg/mL | nih.gov |

| Phenylaminoisoquinolinequinone | AGS (Gastric) | Moderate to High Activity | nih.gov |

| Phenylaminoisoquinolinequinone | SK-MES-1 (Lung) | Moderate to High Activity | nih.gov |

| 1,2-diaryl-dihydropyrrolo[2,1-a]isoquinoline | T47D (Breast) | Potent Activity | researchgate.net |

The antimicrobial potential of isoquinoline derivatives is evaluated in vitro by determining their Minimum Inhibitory Concentration (MIC). mdpi.com The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism after overnight incubation. This is typically done using broth microdilution methods against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). mdpi.comnih.gov Many isoquinoline derivatives have demonstrated significant and broad-spectrum bactericidal activity. nih.gov For instance, certain tricyclic isoquinoline derivatives show activity against Gram-positive pathogens like Staphylococcus aureus with MIC values as low as 16 µg/mL. mdpi.com

Structure-Activity Relationship (SAR) Studies of Methyl 5-iodoisoquinoline-3-carboxylate Analogs

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. For isoquinoline derivatives, SAR studies involve systematically modifying the core structure and its substituents to understand their impact on biological activity.

While specific SAR data for Methyl 5-iodoisoquinoline-3-carboxylate is limited, studies on analogous compounds provide valuable insights:

The Carboxylate Group at C3: The carboxylate functionality at the 3-position of the isoquinoline ring is a critical feature. In a series of tetrahydroisoquinoline-3-carboxylate derivatives designed as matrix metalloproteinase (MMP) inhibitors, the carboxylate (or a hydroxamate bioisostere) acts as a key zinc-chelating group, essential for inhibiting the enzyme's catalytic domain. researchgate.net Similarly, for quinoline-4-carboxylic acids, this acidic group was found to be strictly required for the inhibition of dihydroorotate (B8406146) dehydrogenase. nih.gov This suggests that the methyl carboxylate in Methyl 5-iodoisoquinoline-3-carboxylate is a crucial site for interaction with biological targets, likely through hydrogen bonding or coordination.

Substituents on the Benzo Ring: The nature and position of substituents on the fused benzene (B151609) ring significantly influence activity. The iodine atom at the C5 position in Methyl 5-iodoisoquinoline-3-carboxylate is a bulky, lipophilic halogen. Halogen atoms can modulate a compound's physical properties (e.g., lipophilicity, metabolic stability) and can also participate in halogen bonding, a specific type of non-covalent interaction with protein targets. In studies of other isoquinolines, halogenated derivatives often exhibit potent bactericidal and antifungal activity. nih.gov The introduction of a methyl group at the 5-position of related quinoline (B57606) structures has been shown to enhance antibacterial activity against Gram-positive bacteria. nih.gov

Substituents at Other Positions: SAR studies on various isoquinoline analogs have shown that bulky, hydrophobic substituents are often favored at other positions, such as C2, to interact with hydrophobic pockets in target enzymes. nih.gov For antitumor isoquinolin-1-ones, the type of substituent and its linker length dramatically affected activity against human tumor cell lines. nih.gov

Positional Scanning of Substituents on the Isoquinoline Core

The influence of substituent placement on the isoquinoline ring system is a critical aspect of medicinal chemistry research. However, no studies have been identified that specifically report a positional scanning of substituents for Methyl 5-iodoisoquinoline-3-carboxylate. Such a study would typically involve synthesizing a library of analogs with the iodo and methyl carboxylate groups at different positions around the isoquinoline core to determine the optimal arrangement for a desired biological activity. The absence of this data prevents any meaningful discussion on the topic for this specific compound.

Evaluation of Methyl Ester and Iodide Group Contribution to Activity

The individual and synergistic contributions of the methyl ester at the 3-position and the iodide group at the 5-position to the biological activity of the parent isoquinoline scaffold have not been specifically evaluated for Methyl 5-iodoisoquinoline-3-carboxylate. Generally, a methyl ester can influence a compound's solubility, cell permeability, and ability to act as a hydrogen bond acceptor. The bulky and lipophilic nature of an iodine atom can impact binding to hydrophobic pockets of target proteins and can also serve as a handle for further chemical modification. Without experimental data, any discussion of their specific roles in this molecule would be purely speculative.

Investigation of Molecular Mechanisms of Action (Focus on in vitro Biochemical Pathways)

The molecular mechanisms through which Methyl 5-iodoisoquinoline-3-carboxylate might exert any biological effects are currently unknown due to a lack of dedicated research.

Characterization of Molecular Targets and Binding Modes

There are no published in vitro studies that identify or characterize the molecular targets of Methyl 5-iodoisoquinoline-3-carboxylate. Techniques such as affinity chromatography, proteomics, or enzymatic assays, which are commonly used to identify protein targets and elucidate binding interactions, have not been applied to this compound according to available literature.

Modulation of Intracellular Signaling Pathways

The effect of Methyl 5-iodoisoquinoline-3-carboxylate on any intracellular signaling pathways has not been investigated. Research in this area would typically involve cell-based assays to monitor the activity of key signaling proteins and pathways upon treatment with the compound. The absence of such studies means there is no information on whether this molecule can modulate cellular functions through specific signaling cascades.

Cellular Uptake and Distribution Studies (in vitro)

To date, no in vitro studies have been conducted to examine the cellular uptake and subcellular distribution of Methyl 5-iodoisoquinoline-3-carboxylate. Such investigations are fundamental to understanding if the compound can reach intracellular targets and are typically performed using techniques like fluorescence microscopy or liquid chromatography-mass spectrometry with cell lysates.

Utility as a Precursor for the Development of Advanced Chemical Biology Tools

While substituted isoquinolines can serve as versatile scaffolds for the development of chemical probes and other tools for chemical biology, there is no evidence in the scientific literature to suggest that Methyl 5-iodoisoquinoline-3-carboxylate has been utilized as a precursor for such applications. Its potential in this area remains to be explored.

Future Directions and Emerging Research Perspectives

Advancements in Asymmetric Synthesis and Chiral Induction for Isoquinoline (B145761) Derivatives

The synthesis of enantiomerically pure isoquinoline derivatives is of paramount importance due to their prevalence in biologically active natural products and pharmaceuticals. mdpi.com Future research will likely focus on the development of more efficient and highly selective asymmetric methods to access chiral molecules derived from Methyl 5-iodoisoquinoline-3-carboxylate.

Recent progress in the asymmetric synthesis of tetrahydroisoquinolines (THIQs), which are reduced forms of isoquinolines, has been achieved through various catalytic methods. mdpi.com These include transition-metal-catalyzed asymmetric hydrogenation, transfer hydrogenation, and organocatalytic strategies. mdpi.comrsc.org For instance, iridium, ruthenium, and rhodium complexes have been effectively used as catalysts in the asymmetric hydrogenation of the C=N bond in isoquinoline precursors. mdpi.com

Organocatalysis, utilizing small chiral organic molecules, presents a powerful alternative to metal-based catalysts. armchemfront.com Chiral phosphoric acids, for example, have been successfully employed in Pictet-Spengler reactions to synthesize axially chiral tetrahydroisoquinolines with high enantioselectivity. acs.org The use of inexpensive and readily available organocatalysts like (L)-Proline has also shown promise in cascade reactions to produce complex chiral benzoquinolizidine structures. armchemfront.com

A key area of future development will be the application of these asymmetric strategies to the 5-iodoisoquinoline-3-carboxylate core. The presence of the iodine atom offers a handle for further functionalization, which can be exploited in tandem with asymmetric transformations to generate a diverse library of chiral compounds. The development of novel chiral ligands and organocatalysts specifically designed for the stereoselective functionalization of substituted isoquinolines will be a significant research thrust.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel isoquinoline-based compounds with desired biological activities. nih.gov By analyzing vast datasets of chemical structures and their associated biological properties, ML models can identify complex structure-activity relationships (SARs) that are not immediately apparent to human researchers.

Machine learning algorithms can be trained to predict the bioactivity of new isoquinoline derivatives, including those derived from Methyl 5-iodoisoquinoline-3-carboxylate. nih.gov This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of being active against a specific biological target. For example, ML models have been used to predict the protein targets of natural compounds by assessing their similarity to known drugs.

Exploration of Photocatalytic and Electrocatalytic Approaches in Isoquinoline Synthesis

Recent years have witnessed a surge in the use of photocatalytic and electrocatalytic methods in organic synthesis, offering milder and more sustainable alternatives to traditional synthetic protocols. nih.govnih.govnih.gov These approaches are particularly well-suited for the functionalization of heterocyclic compounds like isoquinolines.

Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization, allowing for the direct introduction of various functional groups onto the isoquinoline core under mild conditions. nih.govacs.org This strategy can be employed to further elaborate the structure of Methyl 5-iodoisoquinoline-3-carboxylate, for instance, by introducing alkyl or aryl groups at specific positions. Dual catalytic systems that combine photoredox catalysis with other catalytic modes, such as organocatalysis, have been developed for the asymmetric α-functionalization of tetrahydroisoquinolines. d-nb.info

Electrochemical synthesis provides another green and efficient avenue for the synthesis and modification of isoquinolines. nih.gov By using electrons as traceless reagents, electrochemical methods can avoid the use of harsh oxidants or reductants. rsc.org Anodic oxidation has been successfully applied to the synthesis of quinazolines and quinazolinones through C(sp³)–H amination. nih.govrsc.org The application of these electrochemical techniques to the 5-iodoisoquinoline-3-carboxylate system could open up new pathways for the construction of novel heterocyclic frameworks.

| Catalytic Approach | Key Features | Potential Application for Methyl 5-iodoisoquinoline-3-carboxylate |

| Asymmetric Hydrogenation | Use of chiral transition-metal catalysts (Ir, Ru, Rh) to achieve high enantioselectivity in the reduction of the isoquinoline core. mdpi.com | Synthesis of chiral tetrahydroisoquinoline derivatives. |

| Organocatalysis | Employment of small chiral organic molecules (e.g., chiral phosphoric acids, proline) as catalysts. armchemfront.comacs.org | Enantioselective functionalization and construction of complex chiral scaffolds. |

| Photoredox Catalysis | Utilization of visible light to initiate radical-based C-H functionalization reactions under mild conditions. nih.govacs.org | Direct introduction of alkyl, aryl, and other functional groups onto the isoquinoline ring. |

| Electrocatalysis | Use of electricity to drive redox reactions, avoiding harsh chemical reagents. nih.govrsc.org | Green and efficient synthesis of novel derivatives and fused heterocyclic systems. |

Development of Novel Derivatization Strategies for Enhanced Analytical Precision

The accurate detection and quantification of Methyl 5-iodoisoquinoline-3-carboxylate and its metabolites or reaction products are crucial for various applications, including reaction monitoring and biological studies. The development of novel derivatization strategies can significantly enhance the sensitivity and selectivity of analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

For HPLC analysis, derivatization can be employed to introduce a chromophore or fluorophore into the molecule, thereby improving its detectability by UV-Vis or fluorescence detectors. researchgate.net The carboxylic acid moiety of Methyl 5-iodoisoquinoline-3-carboxylate can be targeted for derivatization. For instance, coupling with a fluorescent amine after activation of the carboxylic acid can yield a highly fluorescent derivative. researchgate.net

In the context of mass spectrometry, derivatization can improve ionization efficiency and provide characteristic fragmentation patterns that aid in structural elucidation. nih.govnih.gov Reagents that introduce a permanently charged group or a readily ionizable functionality can enhance the signal in electrospray ionization mass spectrometry (ESI-MS). The presence of the iodine atom in Methyl 5-iodoisoquinoline-3-carboxylate already provides a distinct isotopic signature that can be useful for identification.

| Analytical Technique | Derivatization Strategy | Advantage |

| HPLC-UV/Vis | Introduction of a chromophoric group. | Enhanced UV-Vis absorption for improved sensitivity. |

| HPLC-Fluorescence | Tagging with a fluorescent moiety. researchgate.net | High sensitivity and selectivity for trace analysis. |

| LC-MS | Introduction of a readily ionizable group. nih.gov | Improved ionization efficiency and signal intensity. |

| GC-MS | Conversion to a volatile derivative (e.g., silylation). | Enables analysis of non-volatile compounds by gas chromatography. |

Application of Methyl 5-iodoisoquinoline-3-carboxylate in Materials Science or Supramolecular Chemistry Research

The unique structural features of Methyl 5-iodoisoquinoline-3-carboxylate, including its rigid aromatic core, the presence of a halogen atom, and a functionalizable carboxylate group, make it an attractive building block for the construction of novel materials and supramolecular assemblies.

The isoquinoline moiety is known to participate in π-π stacking interactions, which are fundamental to the self-assembly of organic molecules. iitg.ac.in The iodine atom can engage in halogen bonding, a non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular architectures. nih.govresearchgate.net The carboxylate group can be readily converted into amides or esters, providing a means to append other functional units and direct the self-assembly process.

One potential application lies in the development of supramolecular liquid crystals. tandfonline.com By incorporating long alkyl chains and engaging in hydrogen bonding interactions, isoquinoline derivatives have been shown to form mesogenic supramolecules. tandfonline.com The rigid and planar structure of the isoquinoline core can contribute to the formation of ordered liquid crystalline phases.

Furthermore, the fluorescent properties of some isoquinoline derivatives suggest their potential use in organic light-emitting diodes (OLEDs) or as fluorescent sensors. nih.govresearchgate.netfao.orgacs.org The electronic properties of the isoquinoline ring can be tuned by introducing various substituents, allowing for the design of materials with specific emission wavelengths. The iodo-substituent on Methyl 5-iodoisoquinoline-3-carboxylate could also serve as a handle for cross-coupling reactions to introduce other functionalities that modulate the material's properties. mdpi.comacs.orgresearchgate.net

Interdisciplinary Research Opportunities in Chemical Biology and Organic Synthesis

The convergence of chemical biology and organic synthesis offers exciting opportunities to utilize Methyl 5-iodoisoquinoline-3-carboxylate as a tool to probe and manipulate biological systems. Its structure can serve as a scaffold for the development of chemical probes, imaging agents, and potential therapeutic leads. nih.govwikipedia.orgamerigoscientific.comsemanticscholar.org

The functionalizable nature of this compound allows for its conjugation to biomolecules such as peptides or proteins, or for its incorporation into larger molecular architectures. The iodine atom can be a site for radiolabeling, enabling its use in positron emission tomography (PET) imaging or other radioimaging techniques. The carboxylate group provides a convenient point of attachment for linkers or other functional moieties.

In the realm of drug discovery, the isoquinoline scaffold is a well-established privileged structure found in numerous natural products and synthetic drugs with a wide range of biological activities. nih.govsemanticscholar.org Methyl 5-iodoisoquinoline-3-carboxylate can serve as a starting point for the synthesis of libraries of novel isoquinoline derivatives. These libraries can then be screened against various biological targets to identify new lead compounds for drug development. The interdisciplinary collaboration between synthetic chemists, who can design and synthesize these molecules, and chemical biologists, who can evaluate their biological activity, will be crucial for translating the potential of this compound into tangible applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the iodo substituent at the 5-position of isoquinoline-3-carboxylate esters?

- Methodological Answer : The iodination of isoquinoline derivatives can be achieved via directed ortho-metalation or palladium-catalyzed halogen exchange. For Methyl 5-iodoisoquinoline-3-carboxylate, optimize reaction parameters such as temperature (80–120°C), iodine source (e.g., N-iodosuccinimide), and catalyst (e.g., Pd(OAc)₂). Post-synthesis, purify the product using gradient column chromatography (hexane/ethyl acetate) and validate via melting point analysis and TLC. Ensure reproducibility by documenting solvent ratios, reaction times, and catalyst loadings in detail, adhering to crystallographic data standards for structural confirmation .

Q. How should researchers characterize the purity and structural identity of Methyl 5-iodoisoquinoline-3-carboxylate post-synthesis?

- Methodological Answer : Employ a multi-technique approach:

- NMR Spectroscopy : Compare , , and DEPT-135 spectra with literature to confirm substituent positions.

- Mass Spectrometry : Use HRMS to verify the molecular ion peak ([M+H]⁺) and isotopic pattern (iodine has a distinct / ratio).

- Elemental Analysis : Ensure C, H, N, and I percentages align with theoretical values (±0.3%).

- X-ray Crystallography : Resolve structural ambiguities using SHELXL for refinement and ORTEP-3 for visualization .

Advanced Research Questions

Q. What approaches are recommended for resolving discrepancies between computational predictions and experimental spectroscopic data for Methyl 5-iodoisoquinoline-3-carboxylate?

- Methodological Answer : Re-evaluate computational models by adjusting solvent parameters (e.g., PCM for polar solvents) and basis sets (e.g., 6-311+G(d,p) for light atoms, LANL2DZ for iodine). Cross-validate with experimental -NMR chemical shifts using software like ACD/Labs or MestReNova. If discrepancies persist, consider dynamic effects (e.g., rotational barriers) or crystal packing influences, which can be analyzed via variable-temperature NMR or Hirshfeld surface analysis .

Q. How can researchers employ X-ray crystallography to address molecular disorder in Methyl 5-iodoisoquinoline-3-carboxylate crystals?

- Methodological Answer : In SHELXL, model disorder by splitting the iodine or ester group into two sites with occupancy parameters refined to sum to 1. Apply geometric restraints (e.g., SIMU, DELU) to maintain reasonable bond lengths and angles. Validate using residual density maps (ideally <0.5 eÅ⁻³) and check for twinning via the R-factor ratio () and Hooft parameter. Cross-reference with -CP/MAS NMR to confirm lattice symmetry .

Q. What methodologies facilitate the study of Methyl 5-iodoisoquinoline-3-carboxylate's role in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : Optimize the reaction using:

- Catalyst Systems : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands like SPhos.

- Solvent/Base : DME/H₂O (4:1) with K₂CO₃ or Cs₂CO₃.

- Monitoring : Track progress via -NMR (if fluorinated boronic acids are used) or LC-MS.

Post-reaction, isolate the biaryl product via flash chromatography and confirm regioselectivity via NOESY or X-ray analysis. Document all parameters (e.g., equivalents of boronic acid, reaction time) to ensure reproducibility .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between theoretical and experimental melting points for Methyl 5-iodoisoquinoline-3-carboxylate?

- Methodological Answer : Re-measure the melting point using a calibrated apparatus and slow heating rates (1–2°C/min). If discrepancies persist (>5°C difference), assess purity via DSC (to detect polymorphs) or PXRD (to identify crystalline phases). Compare with literature analogs (e.g., Ethyl 5-bromoisoquinoline-3-carboxylate, mp 199–201°C ) to contextualize results. Note that iodine’s polarizability may lower melting points compared to bromo/chloro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.